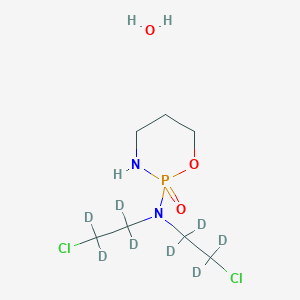
Cyclophosphamide-d8 (hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclophosphamide-d8 (hydrate) is a deuterium-labeled analogue of Cyclophosphamide hydrate. Cyclophosphamide hydrate is a synthetic alkylating agent chemically related to nitrogen mustards, known for its antineoplastic and immunosuppressive activities . The deuterium labeling in Cyclophosphamide-d8 (hydrate) is primarily used for tracing and quantitation during drug development processes .
準備方法
Synthetic Routes and Reaction Conditions
Cyclophosphamide-d8 (hydrate) is synthesized by incorporating deuterium into Cyclophosphamide hydrate. The process involves the substitution of hydrogen atoms with deuterium in the Cyclophosphamide molecule. This can be achieved through various chemical reactions, including deuterium exchange reactions .
Industrial Production Methods
Industrial production of Cyclophosphamide-d8 (hydrate) involves large-scale synthesis using non-aqueous solvents to maintain the stability of the compound. The lyophilization process is optimized to retain the monohydrate form of Cyclophosphamide . The process includes dissolving Cyclophosphamide in a solvent mixture, followed by aseptic filtration and removal of the solvent under inert gas conditions .
化学反応の分析
Types of Reactions
Cyclophosphamide-d8 (hydrate) undergoes various chemical reactions, including:
Oxidation: Conversion to active metabolites in the liver.
Reduction: Involves the reduction of the oxazaphosphorine ring.
Substitution: Alkylation of DNA bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For activation in the liver.
Reducing agents: For reduction reactions.
Alkylating agents: For DNA alkylation.
Major Products Formed
The major products formed from these reactions include phosphoramide mustard and acrolein, which are the active metabolites responsible for the compound’s therapeutic effects .
科学的研究の応用
Cyclophosphamide-d8 (hydrate) is widely used in scientific research for various applications:
作用機序
Cyclophosphamide-d8 (hydrate) exerts its effects through the following mechanism:
類似化合物との比較
Cyclophosphamide-d8 (hydrate) is compared with other similar compounds, such as:
Cyclophosphamide: The non-deuterated form, used widely in chemotherapy.
Cyclophosphamide-d4: Another deuterated analogue with fewer deuterium atoms.
Ifosfamide: A structural analogue with similar antineoplastic properties.
Cyclophosphamide-d8 (hydrate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and drug development processes .
特性
分子式 |
C7H17Cl2N2O3P |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate |
InChI |
InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2/i2D2,3D2,5D2,6D2; |
InChIキー |
PWOQRKCAHTVFLB-WNWFCZIPSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1.O |
正規SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


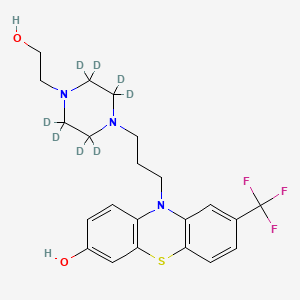


![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)

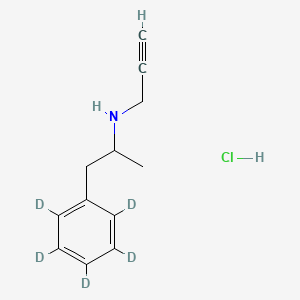
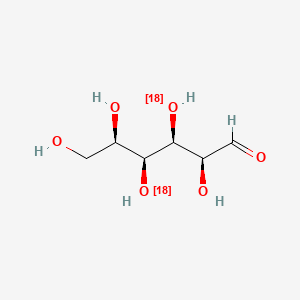

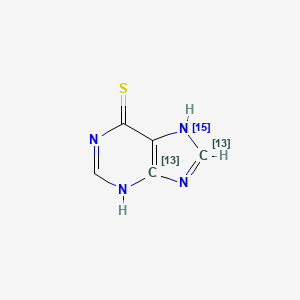
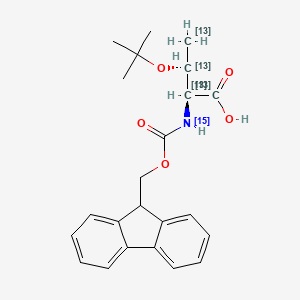

![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)
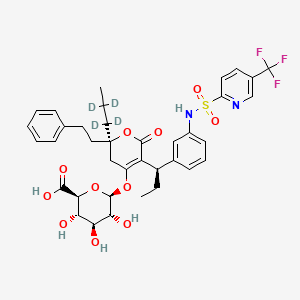
![[(E,2S,3R)-2-[[(Z)-hexadec-9-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B15142534.png)
